molecular formula C14H12N2O4 B078976 Benzenebismaleimide adduct CAS No. 10403-51-7

Benzenebismaleimide adduct

Cat. No.: B078976
CAS No.: 10403-51-7
M. Wt: 272.26 g/mol
InChI Key: DRCJGCOYHLTVNR-ZUIZSQJWSA-N
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Mechanism of Action

The curing behavior of the AS-GO-containing resin system was evaluated using curing kinetics . The switching from a concerted to a sequential mechanism occurs at external forces of ≈1 nN .

Future Directions

Efforts have been devoted to overcoming the inherent brittleness of BMI resins caused by the high crosslink density and the aromatic nature of the network, limiting its further development in many fields . A new chemistry is needed to enhance the toughness of BMIs without compromising but rather improving the related physical and chemical properties . The current review is placed in context, addressing the issues of cost, processing, and precursor toxicity, the major barriers to wider acceptance of BMIs .

Chemical Reactions Analysis

Mitindomide undergoes several types of chemical reactions:

Common reagents and conditions include formaldehyde, secondary amines, ammonium hydroxide, and urea. Major products formed include hydroxymethyl derivatives and imides .

Properties

CAS No.

10403-51-7

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

(1R,2S,3R,7S,8R,9S,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone

InChI

InChI=1S/C14H12N2O4/c17-11-7-3-1-2-4(8(7)12(18)15-11)6-5(3)9-10(6)14(20)16-13(9)19/h1-10H,(H,15,17,18)(H,16,19,20)/t3-,4+,5+,6-,7-,8+,9-,10+

InChI Key

DRCJGCOYHLTVNR-ZUIZSQJWSA-N

Isomeric SMILES

C1=C[C@H]2[C@@H]3[C@H]([C@@H]1[C@@H]4[C@H]2C(=O)NC4=O)[C@@H]5[C@H]3C(=O)NC5=O

SMILES

C1=CC2C3C(C1C4C2C(=O)NC4=O)C5C3C(=O)NC5=O

Canonical SMILES

C1=CC2C3C(C1C4C2C(=O)NC4=O)C5C3C(=O)NC5=O

shelf_life

Solution: A solution was prepared by dissolving 100 mg of drug in 3.0 mL of 0.25 N NaOH. This solution was diluted to 5.0 mL with water to give a final concentration of 20 mg/mL. At room temperature this solution shows 10% decomposition in 40 minutes and 50% decomposition in 5 hours (HPLC).

solubility

p- dioxane slightly soluble (mg/mL)
Aqueous NaOH (2 moles NaOH per mole of compound) > 20 (mg/mL)

Synonyms

3a,3b,4,4a,7a,8a,8b-octahydro-4,8-ethenopyrrolo(3',4':3,4)cyclobut(1,2-f)isoindole-1,3,5,7(2H,6H)-tetrone
mitindomide
NSC 284356
NSC-284356
tricyclo(4.2.2.0(2,5))dec-9-ene-3,4,7,8-tetracarboxylic acid diimide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenebismaleimide adduct
Reactant of Route 2
Benzenebismaleimide adduct
Reactant of Route 3
Benzenebismaleimide adduct
Reactant of Route 4
Benzenebismaleimide adduct
Reactant of Route 5
Benzenebismaleimide adduct
Reactant of Route 6
Benzenebismaleimide adduct

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